![molecular formula C16H17NO5 B2496983 N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1257549-94-2](/img/structure/B2496983.png)
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including etherification, oximation, and Beckmann rearrangement processes. For example, the preparation of similar compounds has been reported through reactions involving rotenone and dimethyloxosulphonium methylide, highlighting the complexity and precision required in synthesizing such molecules (Xiaodong Chen et al., 2012). Furthermore, tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes have been utilized for synthesizing structurally related 2,3-dihydrobenzo[1,4]dioxine derivatives, demonstrating the diversity of synthetic strategies that can be applied (B. Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using X-ray diffraction and NMR techniques. These studies reveal intricate details about the molecular conformation, crystallography, and stereoisomerism. For example, the crystal structure of related compounds has been determined to belong to specific space groups with detailed cell parameters, providing insights into their geometric configuration (Z. Urbańczyk-Lipkowska et al., 1984).
Chemical Reactions and Properties
Chemical reactions involving related molecules often include transformations such as cyclization, etherification, and reactions with nucleophiles. These reactions are pivotal in modifying the structural and functional attributes of the compounds, leading to the discovery of novel properties and applications. For instance, reactions of ethyl 6,6-dialkyl-8,9-dioxo-5,6,8,9-tetrahydrobenzo[f]pyrrolo[2,1-a]-isoquinoline-10-carboxylates with N-nucleophiles showcase the reactivity of such compounds towards various chemical modifications (А. G. Mikhailovskii et al., 2017).
Scientific Research Applications
Drug Discovery and Pharmacological Evaluation
Research on structurally novel compounds often targets the discovery of new pharmacological agents. For instance, the study on the design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists highlights the process of discovering new antidepressants. These compounds were evaluated for their anti-depressant-like activity, illustrating the approach to identifying potential therapeutic agents through receptor antagonism studies (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets in a way that leads to a variety of biological activities . These interactions often result in changes at the molecular level that can have significant effects on the organism.
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-10-6-7-12(21-10)11(18)8-17-16(19)15-9-20-13-4-2-3-5-14(13)22-15/h2-7,11,15,18H,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKNNFGYVKSDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2COC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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